molecular formula C12H8ClN3 B11876198 4-chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine

4-chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B11876198
M. Wt: 229.66 g/mol
InChI Key: MACKNOCKYQSOFC-UHFFFAOYSA-N
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Description

4-Chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound characterized by its fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position and a phenyl group at the 7-position. This unique structure imparts distinct chemical properties and makes it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the synthetic route for higher yields and scalability. This includes using microwave-assisted synthesis to reduce reaction times and improve efficiency .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. It acts as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the disruption of cell signaling pathways, ultimately inducing apoptosis in cancer cells .

Properties

Molecular Formula

C12H8ClN3

Molecular Weight

229.66 g/mol

IUPAC Name

4-chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C12H8ClN3/c13-12-11-10(15-7-16-12)9(6-14-11)8-4-2-1-3-5-8/h1-7,14H

InChI Key

MACKNOCKYQSOFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2N=CN=C3Cl

Origin of Product

United States

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